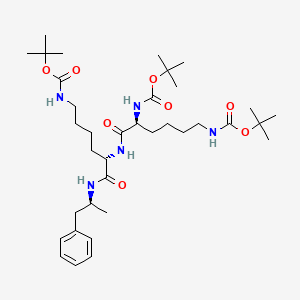
N-Triboc-(S)-2,6-Diamino-N-((S)-6-amino-1-oxo-1-(((S)-1-phenylpropan-2-yl)amino)hexan-2-yl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Triboc-(S)-2,6-Diamino-N-((S)-6-amino-1-oxo-1-(((S)-1-phenylpropan-2-yl)amino)hexan-2-yl)hexanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features multiple functional groups, including amines, amides, and a phenyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Triboc-(S)-2,6-Diamino-N-((S)-6-amino-1-oxo-1-(((S)-1-phenylpropan-2-yl)amino)hexan-2-yl)hexanamide typically involves multiple steps, including the protection of amine groups, coupling reactions, and deprotection steps. A common synthetic route may include:
Protection of Amino Groups: The amino groups are protected using tert-butyloxycarbonyl (Boc) groups to prevent unwanted side reactions.
Coupling Reaction: The protected amino acids are coupled using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the desired amide bonds.
Deprotection: The Boc groups are removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Triboc-(S)-2,6-Diamino-N-((S)-6-amino-1-oxo-1-(((S)-1-phenylpropan-2-yl)amino)hexan-2-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the amine or amide groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-Triboc-(S)-2,6-Diamino-N-((S)-6-amino-1-oxo-1-(((S)-1-phenylpropan-2-yl)amino)hexan-2-yl)hexanamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of peptide-based drugs and inhibitors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: It can be utilized in the development of novel materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-Triboc-(S)-2,6-Diamino-N-((S)-6-amino-1-oxo-1-(((S)-1-phenylpropan-2-yl)amino)hexan-2-yl)hexanamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form specific interactions, such as hydrogen bonds and hydrophobic interactions, with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Triboc-(S)-2,6-Diaminohexanoic acid: A simpler analog with fewer functional groups.
N-Triboc-(S)-2,6-Diamino-N-((S)-6-amino-1-oxohexan-2-yl)hexanamide: A similar compound lacking the phenyl group.
Uniqueness
N-Triboc-(S)-2,6-Diamino-N-((S)-6-amino-1-oxo-1-(((S)-1-phenylpropan-2-yl)amino)hexan-2-yl)hexanamide is unique due to its complex structure, which includes multiple amine and amide groups, as well as a phenyl group
Properties
Molecular Formula |
C36H61N5O8 |
|---|---|
Molecular Weight |
691.9 g/mol |
IUPAC Name |
tert-butyl N-[(5S)-5-[[(2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]-6-oxo-6-[[(2S)-1-phenylpropan-2-yl]amino]hexyl]carbamate |
InChI |
InChI=1S/C36H61N5O8/c1-25(24-26-18-12-11-13-19-26)39-29(42)27(20-14-16-22-37-31(44)47-34(2,3)4)40-30(43)28(41-33(46)49-36(8,9)10)21-15-17-23-38-32(45)48-35(5,6)7/h11-13,18-19,25,27-28H,14-17,20-24H2,1-10H3,(H,37,44)(H,38,45)(H,39,42)(H,40,43)(H,41,46)/t25-,27-,28-/m0/s1 |
InChI Key |
OUPHJXPQFYHWLL-MYKRZTLLSA-N |
Isomeric SMILES |
C[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCNC(=O)OC(C)(C)C)NC(=O)[C@H](CCCCNC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


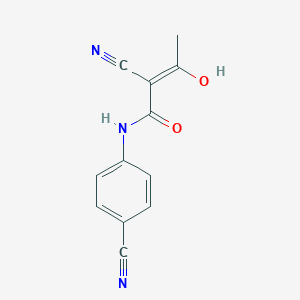
![5-Benzyl-2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepin-5-ium;chloride](/img/structure/B13838118.png)
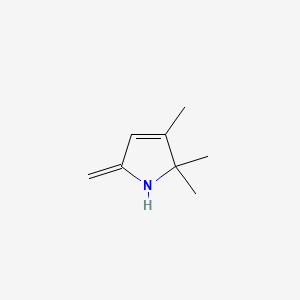

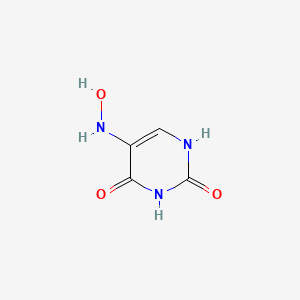
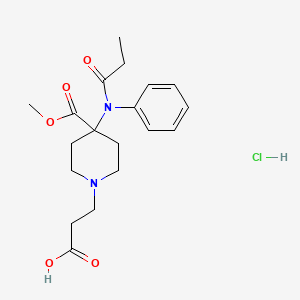

![2-[(1R)-cyclohex-2-en-1-yl]-2-oxoacetic acid](/img/structure/B13838176.png)

![6-Nitrobenzylthioinosine 5'-Monophosphate Disodium Salt; 6-S-[(4-Nitrophenyl)methyl]-6-thio-5'-Inosinic Acid Disodium Salt](/img/structure/B13838189.png)
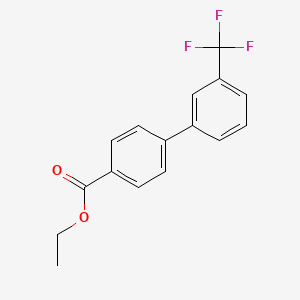
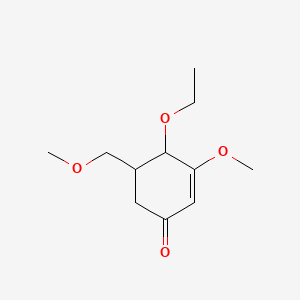
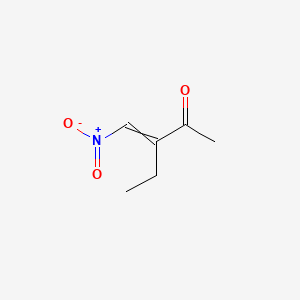
![prop-2-en-1-yl 5-[(E)-(methoxyimino)methyl]-1,2,3,6-tetrahydropyridine-1-carboxylate](/img/structure/B13838212.png)
